2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline
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Overview
Description
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline is a useful research compound. Its molecular formula is C15H8ClF3N2 and its molecular weight is 308.69. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Materials Development
Quinazoline derivatives, including 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline, have been extensively studied for their applications in the synthesis and development of optoelectronic materials. These compounds are integral in creating luminescent small molecules and chelate compounds that are pivotal for photo- and electroluminescence applications. The incorporation of quinazoline into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating significant potential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties and potential in nonlinear optical materials and colorimetric pH sensors emphasize the importance of these derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).
Anticancer Research
The realm of anticancer drug development has seen the utilization of quinazoline derivatives as a key scaffold due to their broad range of biological activities. These compounds, including this compound, have been identified as potent inhibitors of various cancer pathways, such as EGFR inhibition, offering new avenues in cancer therapy. Research has demonstrated that quinazoline derivatives not only target wild-type and mutated EGFR but also other therapeutic proteins, thereby presenting a structurally diverse and pharmacologically significant class of compounds for anticancer drug development (Ravez et al., 2015).
Synthetic Chemistry Advances
Quinazoline derivatives' synthesis, including the specific compound this compound, has been an area of active research, contributing significantly to medicinal chemistry. Recent advances in the synthetic methodologies of quinazolines have provided eco-friendly, mild, and atom-efficient routes, highlighting the compound's role in fostering innovative synthetic approaches. This progress underscores the chemical versatility and application of quinazoline derivatives in developing new pharmacological agents with enhanced biological activities (Faisal & Saeed, 2021).
Molecular Hybridization in Drug Discovery
The combination of quinazoline structures with other pharmacophores, such as chalcones, to create hybrid compounds has been explored for its potential to yield synergistic or novel biological effects. These hybrid structures, including those derived from this compound, exhibit a range of biological activities, including anticancer, anti-Alzheimer, antiviral, and antimicrobial activities. The synthesis of these molecular architectures has been driven by the quest for compounds with improved pharmacological profiles, demonstrating the importance of quinazoline derivatives in the field of drug discovery and medicinal chemistry (Mass et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes and proteins, often acting as inhibitors or activators
Cellular Effects
Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2/c16-14-20-12-7-2-1-6-11(12)13(21-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBNIFLIUIPTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.